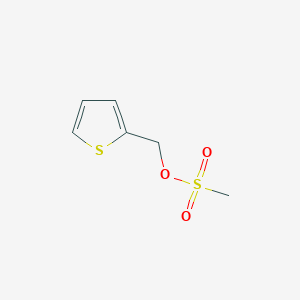

2-Thienylmethyl methanesulfonate

Overview

Description

2-Thienylmethyl methanesulfonate is an organosulfur compound characterized by a methanesulfonate ester group attached to a 2-thienylmethyl moiety. Methanesulfonate esters are widely used as alkylating agents or intermediates due to their reactivity in nucleophilic substitution reactions. The thienyl group, a sulfur-containing heterocycle, may enhance solubility or modulate electronic properties compared to purely aliphatic or aromatic analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thienylmethyl methanesulfonate can be synthesized by reacting 2-Thienylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

2-Thienylmethanol+Methanesulfonyl chloride→2-Thienylmethanol mesylate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thienylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Elimination Reactions: Under basic conditions, the mesylate group can be eliminated to form alkenes.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the mesylate derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Oxidized or reduced thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Thienylmethyl methanesulfonate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. For instance, it can be utilized in the synthesis of thienyl-containing pharmaceuticals, which have been shown to exhibit diverse biological activities.

Reactivity and Mechanism

The compound acts as an alkylating agent, which can introduce thienyl groups into target molecules. This property is particularly useful in the synthesis of heterocycles, where thienyl moieties are incorporated into larger frameworks. The mechanism typically involves nucleophilic attack on the sulfonate group, leading to the formation of new carbon-sulfur bonds.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds with thienyl groups often display significant biological activity. This compound has potential applications in drug development due to its ability to modify biological targets through alkylation processes. For example, it could be explored for its efficacy against certain types of cancer or as a therapeutic agent in treating inflammatory diseases.

Case Studies

Several studies have investigated the cytotoxic effects of thienyl derivatives. One notable case study demonstrated that thienyl-containing compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies . Further research is needed to elucidate the specific mechanisms through which these compounds exert their effects.

Analytical Applications

Reagent in Analytical Chemistry

this compound is also employed as a reagent in various analytical techniques. Its ability to form stable derivatives makes it useful in the trace analysis of other sulfonates and related compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been enhanced by utilizing this compound for improved sensitivity and specificity .

Method Development

Recent advancements include the development of methods for detecting low concentrations of methanesulfonates using this compound as a derivatization agent. These methods have shown promising results in terms of accuracy and reproducibility, making them suitable for regulatory compliance in pharmaceutical applications .

Environmental and Industrial Applications

Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles due to its low toxicity and biodegradability. It can be employed in processes that aim to minimize environmental impact while maintaining efficiency in chemical reactions . Its role as a catalyst or reagent in sustainable practices is an area ripe for exploration.

Mechanism of Action

The mechanism of action of 2-Thienylmethyl methanesulfonate primarily involves its role as a reactive intermediate. The mesylate group acts as a good leaving group, facilitating various substitution and elimination reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

Structural Features :

- Molecular Formula : C₅H₁₂O₅S vs. C₆H₈O₃S (hypothetical for 2-thienylmethyl methanesulfonate).

Physical Properties :

- Molecular Weight : 184.21 g/mol (2-(2-hydroxyethoxy)ethyl methanesulfonate) vs. ~178–190 g/mol (estimated for this compound).

- Purity : Commercial 2-(2-hydroxyethoxy)ethyl methanesulfonate has a minimum purity of 95% .

Sulfonylurea Herbicide Esters (e.g., Metsulfuron Methyl Ester)

Structural Features :

- Core Structure: Triazine-based sulfonylureas with methoxy or methylamino substituents, unlike the simpler thienyl-methanesulfonate backbone .

- Reactivity : Sulfonylureas act as acetyl-CoA carboxylase inhibitors, whereas methanesulfonates like this compound typically serve as alkylating agents.

Lead Methanesulfonate

Structural Features :

- Inorganic vs. Organic: Lead methanesulfonate is a metal salt (Pb(CH₃SO₃)₂), contrasting with the organic ester structure of this compound.

Properties and Hazards :

- Physical State : Colorless liquid (lead methanesulfonate) vs. likely solid or oily liquid (this compound).

- Toxicity : Lead methanesulfonate is highly toxic, causing respiratory and CNS damage, whereas organic methanesulfonates are generally less acutely toxic but may pose irritant risks .

Data Table: Key Comparisons

| Property | This compound | 2-(2-Hydroxyethoxy)ethyl Methanesulfonate | Metsulfuron Methyl Ester | Lead Methanesulfonate |

|---|---|---|---|---|

| Molecular Formula | C₆H₈O₃S (hypothetical) | C₅H₁₂O₅S | C₁₄H₁₅N₅O₆S | Pb(CH₃SO₃)₂ |

| Molecular Weight | ~178–190 g/mol | 184.21 g/mol | 381.36 g/mol | 443.34 g/mol |

| Primary Applications | Organic synthesis, pharmaceuticals | Pharmaceutical intermediates | Herbicide | Electroplating, catalysts |

| Key Hazards | Irritant (estimated) | Not classified | Low mammalian toxicity | Neurotoxic, corrosive |

| Structural Uniqueness | Thienyl group enhances aromaticity | Hydroxyethoxy chain improves solubility | Triazine-sulfonylurea core | Inorganic lead complex |

Research Findings and Limitations

- Reactivity : Methanesulfonate esters generally exhibit higher electrophilicity than carboxylate esters, making them superior alkylating agents. The thienyl group in this compound may stabilize transition states in substitution reactions .

- Knowledge Gaps: Direct data on this compound is sparse; inferences are drawn from structural analogs. Further studies on its synthetic utility and toxicity are needed.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Thienylmethyl methanesulfonate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure . Safety showers and eyewash stations must be accessible.

- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing. Face shields are recommended for splash-prone procedures .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers. Monitor for degradation over time, as aged samples may exhibit increased hazards .

- Disposal : Follow EPA and RCRA guidelines for hazardous waste disposal. Neutralize residual material via hydrolysis (e.g., alkaline conditions) before disposal .

Q. How can researchers synthesize and purify this compound with high reproducibility?

- Methodological Answer :

- Synthesis : React 2-thienylmethanol with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Maintain temperatures below 0°C to minimize side reactions (analogous to ethyl methanesulfonate synthesis) .

- Purification : Isolate the product via vacuum distillation (boiling point ~120–140°C, estimated based on alkyl methanesulfonate analogs) or silica gel chromatography (eluent: hexane/ethyl acetate 4:1) . Confirm purity (>98%) by GC-FID or HPLC-UV .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use a flame ionization detector (FID) with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program temperature from 50°C (2 min) to 280°C at 10°C/min. Detect residual methanesulfonic acid or unreacted alcohol .

- HPLC-UV : Employ a C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile/water 60:40, 1 mL/min). Monitor at 210 nm for sulfonate ester quantification .

Advanced Research Questions

Q. How can researchers optimize mutagenesis protocols using this compound in plant or microbial models?

- Methodological Answer :

- Dose Optimization : Conduct pilot dose-response assays (e.g., 0.1–10 mM for 1–24 hours). Assess viability (via trypan blue exclusion) and mutation rates (e.g., Ames test or HPRT assay) .

- Statistical Design : Apply factorial ANOVA to evaluate interactions between concentration, exposure time, and pH. Use probit analysis to calculate LD50 and ED50 values .

- Validation : Compare mutation spectra with ethyl methanesulfonate (EMS) using whole-genome sequencing to confirm alkylation patterns (e.g., O<sup>6</sup>-ethylguanine adducts) .

Q. What methodologies are suitable for quantifying DNA alkylation efficiency of this compound?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Hydrolyze DNA (0.1 M HCl, 70°C, 30 min) and quantify ethylated bases (e.g., 7-ethylguanine) using a C18 column and MRM transitions (e.g., m/z 180 → 152) .

- Comet Assay : Treat cells (e.g., human lymphocytes) with 0.5–2 mM compound for 1 hour. Measure tail moment using alkaline electrophoresis (pH >13) .

Q. How can dose-response modeling improve risk assessment for this compound in genetic toxicology?

- Methodological Answer :

- Benchmark Dose (BMD) Modeling : Fit log-probit or Hill models to in vivo micronucleus data. Use Akaike’s Information Criterion (AIC) to select the best-fit model .

- Point of Departure (PoD) : Calculate the lower confidence limit of the BMD (BMDL10) for regulatory thresholds. Cross-validate with in vitro clastogenicity data (e.g., chromosome aberration assays) .

Q. What strategies mitigate batch-to-batch variability in this compound stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor degradation by NMR (<sup>1</sup>H, δ 3.0–3.2 ppm for methylsulfonyl group) and FTIR (S=O stretch at 1170–1350 cm<sup>-1</sup>) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf life. For hydrolysis studies, use pseudo-first-order kinetics in buffers (pH 2–12) .

Properties

Molecular Formula |

C6H8O3S2 |

|---|---|

Molecular Weight |

192.3 g/mol |

IUPAC Name |

thiophen-2-ylmethyl methanesulfonate |

InChI |

InChI=1S/C6H8O3S2/c1-11(7,8)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3 |

InChI Key |

YPPSVJYUVRPSMX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CS1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.